molecular formula C14H17BrF3N B7936456 N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine

N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine

Cat. No.: B7936456
M. Wt: 336.19 g/mol
InChI Key: NLTWTQBCCLQDLE-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine typically involves the reaction of 2-Bromo-5-(trifluoromethyl)benzyl chloride with cyclohexanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution: Various substituted benzyl derivatives.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines or alcohols.

Scientific Research Applications

N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde

Uniqueness

N-(2-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical properties. Its cyclohexanamine moiety also adds to its uniqueness, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3N/c15-13-7-6-11(14(16,17)18)8-10(13)9-19-12-4-2-1-3-5-12/h6-8,12,19H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTWTQBCCLQDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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